molecular formula C13H18BrFN2O B5667207 2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol

2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol

Cat. No. B5667207
M. Wt: 317.20 g/mol
InChI Key: CAJXGIXKIFDDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis involves key steps including the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions such as temperature and reaction time. The process yields the desired product with significant purity and yield (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of similar piperazine compounds has been extensively studied, showcasing the typical chair conformation of the piperazine ring and the spatial arrangement of the substituents which affect the compound's reactivity and interactions (Yongshu Xie et al., 2003).

Chemical Reactions and Properties

The bromo and fluoro groups present in the compound make it a potential candidate for nucleophilic substitution reactions, and its alcohol functional group opens a pathway for various chemical transformations, including esterification and oxidation. The piperazine core can undergo reactions typical to secondary amines, such as alkylation and acylation (David Crich et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the compound's behavior in different environments. While specific studies on this compound might be limited, similar compounds exhibit properties that suggest moderate solubility in organic solvents, and stability under standard conditions (Ninganayaka Mahesha et al., 2019).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity, are largely determined by the functional groups present in the compound. The presence of an ethanol group and a piperazine ring in the structure suggests that it can act as both an acid and a base under different conditions. Its reactivity with various reagents can lead to a wide range of derivatives with potential applications in several fields (M. Percino et al., 2008).

properties

IUPAC Name

2-[4-[(3-bromo-4-fluorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2O/c14-12-9-11(1-2-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJXGIXKIFDDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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